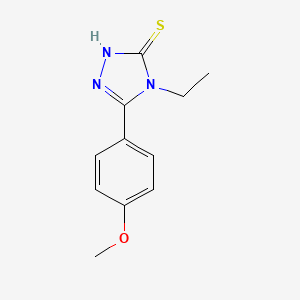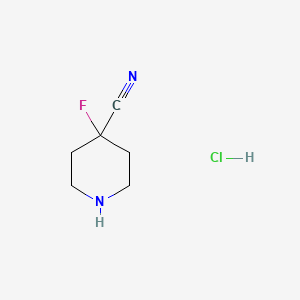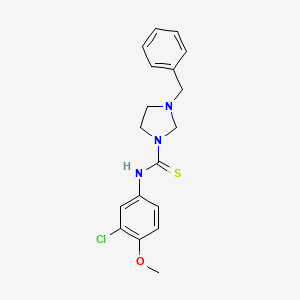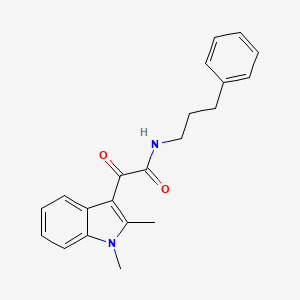
3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C9H10BrFN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one” can be represented by the SMILES stringFc1nc(ccc1Br)N2CCCC2 . The InChI key for this compound is LMZXGFVWFGHXJZ-UHFFFAOYSA-N . Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one” is a solid substance . It has a molecular weight of 245.09 . The compound’s empirical formula is C9H10BrFN2 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one serves as an important precursor in the synthesis of compounds with potential biological activity. For instance, it has been utilized in the development of novel heterocyclic molecules that are evaluated for their biological properties, including antimicrobial, anticonvulsant, and potential anti-cancer activities.
- In the context of anticonvulsant research, N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones demonstrated efficacy in mouse models, indicating the potential of derivatives of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one in developing new antiepileptic drugs (Obniska et al., 2012).
Chemical Sensor Development
The compound has also been explored for its application in the development of chemical sensors. For example, derivatives of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one have been investigated for their use as chemosensors for metal ions, showcasing the compound's utility in analytical chemistry and environmental monitoring.
- A pyrrolidine constrained bipyridyl-dansyl conjugate, synthesized from related pyrrolidinone structures, demonstrated selective sensing capabilities for Al(3+) ions, highlighting the application of such compounds in detecting and quantifying metal ions in various environments (Maity & Govindaraju, 2010).
Advanced Material Synthesis
The structural utility of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one extends to the synthesis of advanced materials, including the development of novel organic compounds with potential applications in non-linear optics and as intermediates in the synthesis of complex molecular architectures.
- Research into the synthesis and characterization of new pyrrolidinone derivatives has opened avenues for exploring these compounds in the field of non-linear optics, which is pivotal for advancements in photonics and telecommunications (Murthy et al., 2017).
Safety and Hazards
Direcciones Futuras
The future directions of “3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one” could involve further exploration of its synthesis methods and potential applications. As pyrrolidin-2-ones are common structural motifs in natural products and synthetic compounds with potent biological activities , there may be potential for this compound in the development of new drugs or other chemical products.
Propiedades
IUPAC Name |
3-bromo-1-(2-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-5-6-13(10(7)14)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQZEPZBABMOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)


![2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2804114.png)

![3-(1-Benzothiophen-3-yl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride](/img/structure/B2804116.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804119.png)
![3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2804122.png)
![N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804126.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2804129.png)